molecular formula C18H15N5O2S2 B2932487 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-76-6

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2932487
CAS RN: 1206986-76-6
M. Wt: 397.47
InChI Key: WYSGVZWATFEPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, thiazole, and thiophene ring. Benzimidazoles are important heterocyclic compounds with a wide range of biological activities . Thiazoles and thiophenes are sulfur-containing heterocycles that are also found in many biologically active compounds .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The thiazole and thiophene rings are also five-membered, with the thiazole containing a nitrogen and a sulfur atom, and the thiophene containing a sulfur atom .


Chemical Reactions Analysis

Benzimidazoles, thiazoles, and thiophenes can participate in a variety of chemical reactions. For example, benzimidazoles can undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to exhibit significant antimicrobial potential. Compounds similar to the one have shown good inhibitory effects against various microbial strains, suggesting their use as potential antimicrobial agents .

Anticancer Properties

Some imidazole derivatives have been evaluated for their anticancer activity. Research indicates that certain compounds can inhibit the proliferation of cancer cell lines, such as HCT116 (human colorectal), more effectively than standard drugs like 5-fluorouracil .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of inflammatory diseases. Their ability to modulate inflammatory pathways can be harnessed in developing new therapeutic agents .

Antiviral Efficacy

Imidazole compounds have shown promise as antiviral agents. Their structural flexibility allows them to interact with viral components, potentially leading to the development of new drugs to combat viral infections .

Enzymatic Inhibition

These compounds can act as enzyme inhibitors, which is crucial in the treatment of various diseases where enzyme regulation plays a significant role. By inhibiting specific enzymes, they can alter the progression of diseases .

Antioxidant Activity

The antioxidant properties of imidazole derivatives are beneficial in combating oxidative stress, which is implicated in numerous chronic diseases. Their ability to neutralize free radicals can be applied in preventive medicine .

Mechanism of Action

Target of Action

The compound, also known as N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects It’s worth noting that imidazole derivatives have been found to target enzymes likedihydrofolate reductase (DHFR) , which plays a crucial role in purine synthesis .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition of the target’s function . For instance, when targeting DHFR, these compounds can inhibit the enzyme’s activity, thereby disrupting purine synthesis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DHFR, the compound can disrupt the synthesis of purines, which are essential components of DNA and RNA . This disruption can have downstream effects on cellular processes that rely on these molecules, such as DNA replication and transcription .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, the inhibition of DHFR can lead to the disruption of DNA replication and transcription, potentially leading to cell death . This could explain the antitumor activity observed for some imidazole derivatives .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution within the body and its ability to reach its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with its targets .

properties

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-16(19-8-15-21-13-3-1-2-4-14(13)22-15)7-12-10-27-18(20-12)23-17(25)11-5-6-26-9-11/h1-6,9-10H,7-8H2,(H,19,24)(H,21,22)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSGVZWATFEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.